molecular formula C12H16O B14741707 4-(3,3-Dimethylbut-1-en-2-yl)phenol CAS No. 5224-65-7

4-(3,3-Dimethylbut-1-en-2-yl)phenol

Cat. No.: B14741707
CAS No.: 5224-65-7
M. Wt: 176.25 g/mol
InChI Key: CPIBNMCUVJVKDY-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbut-1-en-2-yl)phenol is an organic compound characterized by a phenolic structure with a 3,3-dimethylbut-1-en-2-yl substituent at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylbut-1-en-2-yl)phenol typically involves the alkylation of phenol with 3,3-dimethylbut-1-ene under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the carbocation intermediate necessary for the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylbut-1-en-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylbut-1-en-2-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3-Dimethylbut-1-en-2-yl)phenol is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

5224-65-7

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(3,3-dimethylbut-1-en-2-yl)phenol

InChI

InChI=1S/C12H16O/c1-9(12(2,3)4)10-5-7-11(13)8-6-10/h5-8,13H,1H2,2-4H3

InChI Key

CPIBNMCUVJVKDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)C1=CC=C(C=C1)O

Origin of Product

United States

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